N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide hydrochloride
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H25ClN4OS2 and its molecular weight is 485.06. The purity is usually 95%.
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Scientific Research Applications
- Carboxamide Carbonyl-Ruthenium(II) Complexes : Reactions of ligands containing the benzo[d]thiazol-2-yl moiety with ruthenium precursors yield organo-carboxamide ruthenium(II) complexes. These complexes exhibit distorted octahedral geometries around the ruthenium atoms, featuring one bidentate anionic carboxamidate ligand and four auxiliary ligands (such as PPh₃, CO, H, or Cl). Notably, these complexes display moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones . The study of their catalytic behavior sheds light on potential applications in synthetic chemistry.
- 2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT) : This compound, also known as MMT, exhibits distinct photophysical phenomena influenced by solvent polarity. Excited-state hydrogen bonds and proton transfers play a crucial role in its behavior. The absorption and fluorescence emission spectra of MMT vary with different solvents, making it an interesting candidate for further investigation . Researchers explore its applications in optoelectronic devices and materials.
- 2-(Benzo[d]thiazol-2-yl)phenol (BTZ) : BTZ derivatives, including the compound you mentioned, exhibit dual fluorescence due to intramolecular proton transfer (ESIPT) in solution. This dual emission (enol and keto forms) becomes more pronounced in solid-state thin films. The unique photophysical properties of BTZ derivatives make them promising candidates for fluorescent materials and sensors .
Catalysis and Organometallic Chemistry
Photophysics and Solvent Effects
Fluorescent Materials and Dual Emission
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dimethylamino)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4OS2.ClH/c1-27(2)16-10-8-15(9-11-16)22(29)26-24-21(17-12-13-28(3)14-20(17)31-24)23-25-18-6-4-5-7-19(18)30-23;/h4-11H,12-14H2,1-3H3,(H,26,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFPAKJEQWPUCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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